molecular formula C7H8N2O3 B1373230 3-Amino-2-methoxyisonicotinic acid CAS No. 870997-81-2

3-Amino-2-methoxyisonicotinic acid

Cat. No. B1373230
M. Wt: 168.15 g/mol
InChI Key: ABVDQGNEDSKBLA-UHFFFAOYSA-N
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Description

3-Amino-2-methoxyisonicotinic acid, also known as AMINA or 2-MeOE-NIC, is a derivative of isonicotinic acid. It has the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . The IUPAC name for this compound is 3-amino-2-methoxypyridine-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Amino-2-methoxyisonicotinic acid is 1S/C7H8N2O3/c1-12-6-5 (8)4 (7 (10)11)2-3-9-6/h2-3H,8H2,1H3, (H,10,11) . The Canonical SMILES representation is COC1=NC=CC (=C1N)C (=O)O .


Physical And Chemical Properties Analysis

3-Amino-2-methoxyisonicotinic acid has a molecular weight of 168.15 g/mol . It has a computed XLogP3-AA value of 0.6 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 168.05349212 g/mol . The topological polar surface area is 85.4 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Applications in Synthetic Chemistry

Substrate for Trisubstituted Pyridines Synthesis 3-Amino-2-methoxyisonicotinic acid serves as a precursor in the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides. This process is crucial for the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines. The C3-alkylated derivatives formed in this process are smoothly converted into corresponding pyridones under acid-catalyzed conditions (Epsztajn et al., 1989).

Applications in Biochemistry and Molecular Biology

Protection of Exocyclic Amino Group in Nucleosides In the field of nucleic acid research, the 3-methoxy-4-phenoxybenzoyl group, which could be structurally related to 3-Amino-2-methoxyisonicotinic acid, is used for protecting the exocyclic amino group of nucleosides. This protection strategy is highly selective under controlled conditions, especially for 2'-deoxycytidine, and provides stability towards acids, minimizing depurination during oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach (Mishra & Misra, 1986).

Enzymatic Hydroxylation of Amino Acids 3-Amino-2-methoxyisonicotinic acid, due to its structural similarity to other amino acids, may be relevant in studies of enzymatic hydroxylation. For example, hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase. The process involves posttranslational modifications of aspartic acid and asparagine to form rare amino acids like 3-hydroxyaspartic acid and 3-hydroxyasparagine (Stenflo et al., 1989).

Antibiotic and Toxin Production The compound 3-Amino-2-methoxyisonicotinic acid could be structurally or functionally related to l-2-Amino-4-Methoxy-trans-3-Butenoic Acid (AMB), a potent antibiotic and toxin produced by Pseudomonas aeruginosa. A specific gene cluster associated with the biosynthesis of AMB has been identified, which could have relevance in understanding the biosynthesis pathways of similar compounds (Lee et al., 2010).

Safety And Hazards

The safety information for 3-Amino-2-methoxyisonicotinic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

3-amino-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVDQGNEDSKBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705553
Record name 3-Amino-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methoxyisonicotinic acid

CAS RN

870997-81-2
Record name 3-Amino-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-[(T-butoxycarbonyl)amino]-2-methoxyisonicotinic acid (6.6 g, 24.6 mmol) was dissolved in trifluoroacetic acid (10 mL), and stirred at room temperature for 8 hours. The solvent was evaporated off under reduced pressure, and the resulting milky white solid was washed with water and ethanol to obtain a white solid (2.35 g, 56.8%). The mother liquid was again concentrated, and the resulting residue was washed with acetone and hexane to obtain a pale pink solid (1.3 g, 31.4%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
56.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Mizutani, T Nagase, S Ito, Y Miyamoto… - Bioorganic & medicinal …, 2008 - Elsevier
… Commercially available anthranilic acids 6 or 3-amino-2-methoxyisonicotinic acid (13) were … effected by trifluoroacetic acid to give the desired 3-amino-2-methoxyisonicotinic acid (13). …
Number of citations: 41 www.sciencedirect.com

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